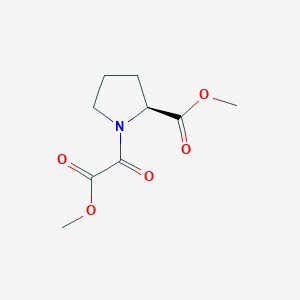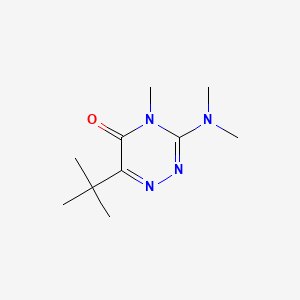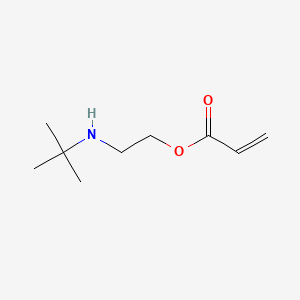
methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate, also known as methyl 2-oxo-2-pyrrolidineacetate, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid that is soluble in water and has a molecular weight of 214.2 g/mol. This compound has been studied extensively for its versatile applications in various scientific fields, such as in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Auxiliary
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate has been explored as a chiral auxiliary in asymmetric synthesis. For example, trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine has proven to be an excellent chiral auxiliary for the asymmetric acylation of corresponding carboxamide enolates. This method provides an alternative to the asymmetric aldol reaction, showing high stereoselectivity and yielding useful intermediates for further synthesis (Ito, Katsuki, & Yamaguchi, 1984).
Photoreaction Studies
The compound has been involved in studies related to photoreactions, such as photo-methylation and photo-methoxylation. Research has revealed multiple paths for photo-methylation and -methoxylation of related compounds in methanol, highlighting the compound's reactivity under UV irradiation in the presence of different acids, leading to methylation or methoxylation at specific positions on the pyridine ring (Sugiyama et al., 1981).
Catalytic Reactions and Synthesis
In catalytic synthesis, the compound has been utilized in relay catalytic cascade reactions. An example includes the synthesis of methyl 4-aminopyrrole-2-carboxylates through a one-pot mode by reacting 5-methoxyisoxazoles with pyridinium ylides using a binary catalytic system. This method efficiently introduces substituents at the pyrrole nitrogen, offering a pathway to various pyrrole derivatives (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Organic Synthesis and Structural Analysis
The compound has also been mentioned in the context of organic synthesis, where it forms part of complex molecules with interesting structural properties. For instance, the synthesis of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate demonstrates the ability to create twisted, tetra-substituted pyrrolidine rings with specific substituent patterns, contributing to the field of crystallography and molecular design (Pedroso et al., 2020).
Propiedades
IUPAC Name |
methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-8(12)6-4-3-5-10(6)7(11)9(13)15-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWORZVYEMZTCS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448443 | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
CAS RN |
139419-63-9 | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine](/img/structure/B1624517.png)

![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)
![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)

![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
